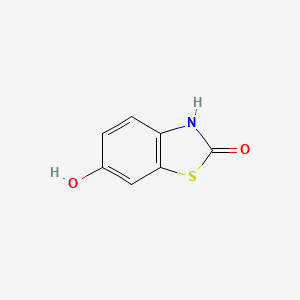

2,6-Dihydroxybenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c9-4-1-2-5-6(3-4)11-7(10)8-5/h1-3,9H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAXKKHMBVTXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467479 | |

| Record name | 2,6-Dihydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80567-65-3 | |

| Record name | 2,6-Dihydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2,6-Dihydroxybenzothiazole (6-Hydroxybenzothiazol-2-one)

This technical guide details the chemical structure, synthesis, and applications of 2,6-dihydroxybenzothiazole (more accurately described in its stable tautomeric form as 6-hydroxybenzothiazol-2(3H)-one ).

Executive Summary

This compound is a bicyclic heterocycle belonging to the benzothiazole class.[1] While nomenclature suggests a di-enol structure, the compound predominantly exists as the keto-tautomer, 6-hydroxybenzothiazol-2(3H)-one , in both solid state and solution. This scaffold serves as a critical intermediate in the synthesis of firefly luciferin analogues, a privileged pharmacophore in neuroprotective drug discovery (specifically MAO-B inhibition), and a tunable fluorophore for biological imaging. This guide analyzes its structural dynamics, synthetic pathways, and pharmacological utility.[1][2]

Structural Dynamics & Physicochemistry[1]

Tautomerism: The Keto-Enol Equilibrium

The reactivity and properties of the molecule are defined by the equilibrium between the lactam (keto) and lactim (enol) forms.[1]

-

Keto Form (Dominant): 6-hydroxybenzothiazol-2(3H)-one. The hydrogen resides on the nitrogen (N3), creating a cyclic amide (carbamate-thioester hybrid).[1] This form is thermodynamically favored due to the stability of the C=O bond.[1]

-

Enol Form (Transient): this compound. The hydrogen resides on the oxygen at C2.[1] This form is relevant primarily during electrophilic substitution reactions or in specific solvent environments.[1]

Physicochemical Profile

| Property | Value / Description | Note |

| IUPAC Name | 6-hydroxy-3H-1,3-benzothiazol-2-one | Preferred IUPAC name |

| CAS Number | 80567-65-3 | |

| Molecular Formula | C₇H₅NO₂S | |

| Molecular Weight | 167.19 g/mol | |

| Solubility | DMSO, DMF, Ethanol (Hot) | Poor solubility in water/non-polar solvents |

| pKa (Phenolic) | ~9.5 | Ionization of 6-OH group |

| pKa (Amide) | ~11.0 | Deprotonation of N-H (Lactam) |

| Fluorescence | Blue emission; pH-dependent intensity |

Synthetic Pathways[1][4][5][6]

The synthesis of 6-hydroxybenzothiazol-2-one typically bypasses direct cyclization of resorcinol derivatives due to regioselectivity issues. The most robust route involves the modification of a pre-formed benzothiazole core, specifically converting a 2-amino group to a 2-oxo group via diazotization.[1]

Primary Route: Diazotization-Hydrolysis

This protocol starts from 2-amino-6-methoxybenzothiazole (commercially available or synthesized from p-anisidine).

-

Diazotization: The 2-amino group is converted to a diazonium salt using sodium nitrite in strong acid.[1]

-

Hydrolysis: The unstable diazonium species undergoes nucleophilic attack by water, releasing nitrogen gas to form the 2-hydroxy (keto) intermediate.[1]

-

Demethylation: The 6-methoxy group is cleaved using boron tribromide (

) or hydrobromic acid (

Visualization of Synthesis & Tautomerism

Figure 1: Synthetic pathway from p-anisidine to the target scaffold, highlighting the critical diazotization step and keto-enol equilibrium.

Biological Applications & Pharmacology[1][2][5][6][7][8]

Neuroprotection (MAO-B Inhibition)

The 6-hydroxybenzothiazole scaffold mimics the structure of neurotransmitters like serotonin and dopamine. Derivatives, particularly 6-hydroxybenzothiazole-2-carboxamides , have emerged as potent, selective, and reversible inhibitors of Monoamine Oxidase B (MAO-B) .[3][4][5][6]

-

Mechanism: The benzothiazole core occupies the active site of MAO-B.[1] The 6-hydroxyl group often engages in hydrogen bonding with FAD or active site residues (e.g., Tyr326), enhancing binding affinity.

-

Therapeutic Value: Inhibition of MAO-B prevents the breakdown of dopamine, offering symptomatic relief in Parkinson’s Disease and reducing oxidative stress caused by enzymatic deamination.[1]

Bioluminescence & Probes

The structure is a fragment of Oxyluciferin , the light-emitting product of the firefly luciferase reaction.[1]

-

Fluorescent Probes: 6-hydroxybenzothiazoles are used as "caged" fluorophores.[1] The 6-OH group can be masked (e.g., with an ester or glycoside).[1] Upon enzymatic cleavage, the free phenolate is released, restoring strong fluorescence (typically

450–550 nm depending on substitution).[1]

Detailed Experimental Protocol

Protocol: Synthesis of 6-Hydroxybenzothiazol-2(3H)-one

Objective: Convert 2-amino-6-methoxybenzothiazole to 6-hydroxybenzothiazol-2-one via a hydrolysis-demethylation sequence.

Phase 1: Conversion to 6-Methoxybenzothiazol-2-one

-

Reagents: 2-Amino-6-methoxybenzothiazole (10 mmol),

(50%), -

Dissolution: Suspend the starting amine in 20 mL of 50% sulfuric acid. Cool the mixture to 0–5°C in an ice bath.

-

Diazotization: Add a solution of

(dissolved in minimal water) dropwise, maintaining temperature <5°C. Stir for 30 min. The solution will turn clear/yellowish as the diazonium salt forms.[1] -

Hydrolysis: Slowly transfer the cold diazonium solution into 50 mL of boiling water (caution: vigorous

evolution). Reflux for 30 minutes. -

Workup: Cool to room temperature. The product (6-methoxybenzothiazol-2-one) will precipitate. Filter, wash with cold water, and dry.[1] Recrystallize from ethanol.

Phase 2: Demethylation to Target

-

Reagents: 6-Methoxybenzothiazol-2-one (5 mmol), Hydrobromic acid (48% aq).[7]

-

Reaction: Dissolve the intermediate in 15 mL of 48% HBr. Reflux the mixture for 4–6 hours. Monitor by TLC (the product is more polar than the starting material).[1]

-

Isolation: Pour the reaction mixture into ice water (50 mL). Neutralize carefully with saturated

to pH ~6.[1] -

Purification: The precipitate is 6-hydroxybenzothiazol-2(3H)-one . Filter and wash with water.[1]

-

Purification Note: If the product is colored (oxidation), recrystallize from aqueous ethanol with a pinch of activated charcoal.[1]

-

References

-

Synthesis of Benzothiazolones: Process for the preparation of 2(3H)-benzothiazolones.[1][8][9] US Patent 5594145A.[1] Link

-

MAO-B Inhibition: Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity.[3][4][5][6][10] European Journal of Medicinal Chemistry, 2024.[1] Link

-

Fluorescence Properties: Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives. Indian Journal of Chemistry, 2023.[1] Link

-

Chemical Identity: this compound (PubChem CID 11491998).[1] National Center for Biotechnology Information.[1] Link

-

General Benzothiazole Synthesis: Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, Coll.[1] Vol. 3, p.76 (1955).[1] Link

Sources

- 1. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. EP0039483A1 - Process for the preparation of 2-hydroxy-benzothiazoles - Google Patents [patents.google.com]

- 9. US5594145A - Process for the preparation of 2(3H)-benzothiazolones - Google Patents [patents.google.com]

- 10. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2- Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Hydroxy-3H-benzothiazol-2-one (CAS 80567-65-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties, safety data, and handling protocols for 6-Hydroxy-3H-benzothiazol-2-one, a heterocyclic organic compound with potential applications in pharmaceutical research and development. Drawing from available data on its structural analogs and the benzothiazole class of compounds, this document aims to equip researchers with the necessary information for safe and effective utilization in a laboratory setting.

Chemical Identity and Physical Properties

6-Hydroxy-3H-benzothiazol-2-one, identified by the CAS number 80567-65-3, is a derivative of the benzothiazole heterocyclic system. This class of compounds is recognized for its diverse biological activities, making them valuable scaffolds in drug discovery.[1][2] The structure of 6-Hydroxy-3H-benzothiazol-2-one is characterized by a benzene ring fused to a thiazole ring, with a hydroxyl group at the 6-position and a carbonyl group at the 2-position of the thiazolone tautomer.

Precise experimental data for the physical properties of 6-Hydroxy-3H-benzothiazol-2-one are not extensively documented. However, data from its close structural isomer, 2-hydroxybenzothiazole (the enol tautomer), provides valuable insights. It is important to note that these two forms can exist in equilibrium, and the predominant tautomer can be influenced by the solvent and physical state.

Table 1: Physical and Chemical Properties of 2-Hydroxybenzothiazole (CAS 934-34-9) as a proxy for 6-Hydroxy-3H-benzothiazol-2-one

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₂S | - |

| Molecular Weight | 167.19 g/mol | - |

| Appearance | Expected to be a solid | - |

| Melting Point | 137-140 °C | |

| Boiling Point | Data not available | - |

| Solubility | Expected to have low solubility in water and be soluble in organic solvents. | - |

Note: These properties are based on the tautomer 2-hydroxybenzothiazole and should be considered as estimates for 6-Hydroxy-3H-benzothiazol-2-one.

Safety and Hazard Information

GHS Hazard Classification (Anticipated):

Based on the hazard profiles of structurally similar compounds, 6-Hydroxy-3H-benzothiazol-2-one may be classified as:

-

Acute Toxicity, Oral (Category 4) [3]

-

Acute Toxicity, Dermal (Category 4)

-

Skin Irritation (Category 2) [3]

-

Skin Sensitization (Category 1) [3]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1) [3]

Potential Health Effects:

-

Ingestion: Harmful if swallowed.[3]

-

Inhalation: May cause respiratory irritation. Harmful if inhaled.[4]

-

Skin Contact: May cause skin irritation and could potentially lead to allergic skin reactions upon repeated contact.[3] Harmful in contact with skin.

Precautionary Measures:

Given the potential hazards, the following precautionary statements should be strictly adhered to:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P273: Avoid release to the environment.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

Experimental Protocols and Handling

Personal Protective Equipment (PPE)

A comprehensive assessment of risk should be conducted before handling this compound. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, if handling larger quantities, additional protective clothing.

-

Respiratory Protection: In case of dust formation or handling in a poorly ventilated area, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Caption: First aid protocol for exposure to 6-Hydroxy-3H-benzothiazol-2-one.

Synthesis and Reactivity

Benzothiazole derivatives are typically synthesized through the condensation of 2-aminothiophenol with various electrophiles. [5][6]For 6-Hydroxy-3H-benzothiazol-2-one, a plausible synthetic route would involve the reaction of a suitably substituted 2-aminothiophenol with a carbonyl-containing reagent. The reactivity of this compound will be dictated by the nucleophilicity of the hydroxyl group and the electrophilicity of the thiazolone ring. These reactive sites offer opportunities for further chemical modification, a key aspect in the design of novel drug candidates. [1]

Applications in Research and Drug Development

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [2][7][8]The presence of the hydroxyl group on the benzene ring of 6-Hydroxy-3H-benzothiazol-2-one provides a handle for further derivatization, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic profiles. This makes it a compound of interest for screening in various biological assays and as a starting material for the synthesis of more complex molecules.

References

-

Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole. [Link]

-

Chemos GmbH & Co.KG. (2023, May 26). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. [Link]

-

PubChem. (n.d.). Benzothiazolone. National Institutes of Health. [Link]

-

Alang, G., Kaur, G., Kaur, R., Singh, A., & Tiwari, R. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 4(3), 143-149. [Link]

-

El-Metwaly, N. M., El-Gazzar, A. A., & El-Reedy, A. A. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Future Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Methods for synthesis of benzo[d]thiazol‐2(3H)‐ ones and.... [Link]

-

Cevizci, S., et al. (2025, October 10). Synthesis of Some Benzothiazolone Derivatives and Their Effects on Quorum Sensing. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

-

MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

-

PubMed Central. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

-

U.S. Environmental Protection Agency. (1989, June). Toxicological Profile for Benzothiazole. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. chemos.de [chemos.de]

- 4. synerzine.com [synerzine.com]

- 5. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Formulation of 2,6-Dihydroxybenzothiazole

This guide provides a technical analysis of the solubility profile of 2,6-dihydroxybenzothiazole (often chemically identified as 6-hydroxybenzothiazol-2(3H)-one due to tautomerism).[1] It is designed for researchers requiring precise formulation strategies for biological assays or chemical synthesis.[1][2]

Physicochemical Identity & Structural Nuances

Before attempting formulation, it is critical to understand that "this compound" is a nomenclature that masks a dominant tautomeric reality. This molecule does not exist primarily as a di-enol in solution.[1][2][3]

-

Preferred Tautomer: In both solid state and solution, the compound exists predominantly as 6-hydroxybenzothiazol-2(3H)-one (Lactam form).[1][2]

-

Implication: The "2-hydroxy" group functions chemically as a cyclic carbamate (urea-like), while the "6-hydroxy" group behaves as a classic phenol.[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the shift from the theoretical "di-hydroxy" form to the stable "one" form, which dictates solubility behavior.

Caption: The equilibrium heavily favors the benzothiazolinone (lactam) structure, affecting pKa and hydrogen bonding capacity.

Solubility Profile

A. Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the primary solvent of choice for preparing stock solutions of this compound.[1][2] The polar aprotic nature of DMSO disrupts the intermolecular hydrogen bonding of the crystal lattice effectively.

| Parameter | Value / Characteristic | Notes |

| Solubility Limit | > 50 mM (approx. > 8 mg/mL) | High solubility due to disruption of amide-like H-bonds.[1][2] |

| Stability | High (Weeks at -20°C) | Phenolic oxidation is possible; store in amber vials.[1][2] |

| Hygroscopicity | Moderate | DMSO absorbs water; water uptake can cause precipitation of the compound over time.[1][2] |

B. Solubility in Water & Aqueous Buffers

The compound exhibits poor solubility in neutral water due to the hydrophobic benzothiazole core and the strong crystal lattice energy of the lactam form.[2] Solubility is strictly pH-dependent.[1][2]

| Medium | Solubility Estimate | Mechanism |

| Water (pH 7.0) | Low (< 0.1 mg/mL) | Neutral form dominates.[1][2] Hydrophobic effect limits solvation.[1][2] |

| Acidic (pH < 4) | Very Low | Protonation of any trace anions; maximum insolubility.[1][2] |

| Basic (pH > 10) | High (> 1 mg/mL) | Deprotonation of the 6-OH (Phenol, pKa ~9.[1]5) and N-H (pKa ~11).[1][2] |

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution

Objective: Create a stable, high-concentration stock for downstream dilution.

-

Weighing: Accurately weigh 8.36 mg of this compound.

-

Solvation: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or Cell Culture Grade).

-

Dissolution: Vortex vigorously for 30-60 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into amber glass vials (to prevent photolysis of the phenol group) and store at -20°C.

Protocol B: Aqueous Dilution (The "Self-Validating" Method)

Objective: Dilute the DMSO stock into aqueous buffer without inducing "crash-out" (precipitation).[1][2]

The Challenge: Direct addition of high-concentration DMSO stock to water often causes immediate local precipitation because the solvent power drops faster than the compound can disperse.

Step-by-Step Workflow:

Caption: Two-step dilution strategy minimizes local concentration shock, preventing amorphous precipitation.

-

Prepare Intermediate: Dilute the 50 mM stock 1:10 into pure DMSO or a 50% DMSO/Water mix to create a 5 mM working solution.[1][2] This reduces viscosity differences.[1][2]

-

Final Dilution: Add the working solution dropwise to the final buffer (PBS, HEPES) while vortexing the buffer.

-

Validation: Shine a laser pointer (or bright light) through the tube.[1][2] If a beam path is visible (Tyndall effect), micro-precipitation has occurred.[1][2] Sonicate or filter (0.22 µm) if necessary, but be aware filtration reduces concentration.[1][2]

Critical Troubleshooting & Causality

pH Sensitivity (The pKa Factor)

The 6-hydroxyl group acts as a phenol.[1][2]

-

Mechanism: At pH < 9, the molecule is protonated (neutral).[1] At pH > 10, it becomes a phenolate anion, drastically increasing water solubility.

-

Action: If the compound precipitates in PBS (pH 7.4), consider raising the pH to 8.0 or 8.5 if your assay tolerates it. This ionizes a fraction of the population, stabilizing the solution.

DMSO "Freeze" Artifacts

-

Issue: If stored in a fridge (4°C), the stock will freeze. Thawing repeatedly can cause moisture condensation inside the vial.[1][2]

-

Action: Thaw completely at room temperature and vortex before opening. Do not pipette from a semi-frozen slurry, as the concentration will be non-homogeneous.

Oxidative Instability

-

Issue: Dihydroxy-aromatics are prone to oxidation to quinones (turning the solution brown/pink).[1][2]

-

Action: Add antioxidants like Ascorbic Acid (1 mM) or DTT to the aqueous buffer if the assay runs longer than 24 hours.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11491998, this compound.[1][2] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Benzothiazolinone derivatives and physicochemical properties.[1][2] (General scaffold reference). Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to Understanding and Determining the pKa Values of Phenolic Hydroxyl Groups in Benzothiazoles

Introduction: The Unseen Influence of Acidity in Benzothiazole Scaffolds

The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1] From anticancer agents to fluorescent probes, the versatility of the benzothiazole core is vast.[2][3] When a phenolic hydroxyl group is incorporated into a benzothiazole derivative, its acidity, quantified by the pKa value, becomes a critical determinant of the molecule's overall physicochemical and biological properties. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the theoretical underpinnings, experimental determination, and computational prediction of the pKa of phenolic hydroxyl groups in benzothiazole derivatives. Understanding and accurately determining this fundamental parameter is paramount for the rational design of novel benzothiazole-based compounds with tailored functionalities.

Fundamentals of Phenolic Acidity in Benzothiazoles: A Dance of Electrons

The acidity of a phenolic hydroxyl group is fundamentally governed by the stability of its corresponding phenoxide anion. For phenolic benzothiazoles, the inherent electron-withdrawing nature of the benzothiazole ring system, coupled with the resonance stabilization of the phenoxide, plays a significant role in enhancing the acidity compared to simple phenols.[4]

The delocalization of the negative charge on the phenoxide oxygen into the aromatic system is a key stabilizing factor.[4] This effect is further modulated by the electronic properties of any substituents on the phenolic ring.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br, -I) groups increase the acidity of the phenolic hydroxyl group (i.e., lower the pKa). They achieve this through inductive and/or resonance effects, which help to delocalize the negative charge of the conjugate base, thereby stabilizing it.

-

Electron-Donating Groups (EDGs): Conversely, groups like alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) decrease the acidity (i.e., raise the pKa). These groups donate electron density to the aromatic ring, which destabilizes the phenoxide anion by intensifying the negative charge on the oxygen atom.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Key factors influencing the pKa of phenolic benzothiazoles."

Experimental Determination of pKa Values: Unveiling Acidity in the Laboratory

Accurate experimental determination of pKa values is crucial for validating computational models and for providing definitive data for structure-activity relationship (SAR) studies. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration: A Precise and Direct Measurement

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound of interest while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.

-

Prepare a 1 mM solution of the phenolic benzothiazole derivative in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or DMSO to ensure solubility).

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the 1 mM sample solution into a titration vessel.

-

Add the KCl solution to achieve a final concentration of 0.15 M.

-

If the compound is a weak acid, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Titrate the solution with the standardized 0.1 M NaOH, adding small increments (e.g., 0.05-0.1 mL) of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH values (y-axis) against the volume of titrant added (x-axis) to obtain the titration curve.

-

The pKa is the pH at the half-equivalence point.

-

Alternatively, the equivalence point can be determined more accurately from the first or second derivative of the titration curve.

-

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Workflow for pKa determination by potentiometric titration."

UV-Vis Spectrophotometry: A Sensitive Method for Chromophoric Compounds

For compounds that possess a chromophore near the ionizable center and exhibit a change in their UV-Vis absorbance spectrum upon ionization, spectrophotometry offers a sensitive method for pKa determination.

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.

-

Prepare a stock solution of the phenolic benzothiazole derivative in a suitable solvent (e.g., DMSO or ethanol).

-

-

Measurement of UV-Vis Spectra:

-

Prepare a series of solutions by adding a small, constant aliquot of the stock solution to each of the buffer solutions in a 96-well microtiter plate or individual cuvettes.

-

Ensure the final concentration of the organic solvent is low (e.g., <2% v/v) to minimize its effect on the pH and pKa.

-

Record the UV-Vis spectrum (e.g., 230-500 nm) for each solution.

-

-

Data Analysis:

-

Identify the wavelength(s) where the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Workflow for pKa determination by UV-Vis spectrophotometry."

Computational Prediction of pKa Values: In Silico Insights into Acidity

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the pKa values of molecules, offering insights that can guide synthetic efforts and rationalize experimental findings.[5][6]

A General Workflow for DFT-Based pKa Prediction

-

Geometry Optimization:

-

Build the 3D structures of both the protonated (phenolic) and deprotonated (phenoxide) forms of the benzothiazole derivative.

-

Perform geometry optimizations for both species in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., PCM or SMD). A common level of theory is B3LYP or M06-2X with a basis set such as 6-311++G(d,p).[6][7]

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain the Gibbs free energies.

-

-

Calculation of Gibbs Free Energy of Deprotonation:

-

Calculate the Gibbs free energy of the deprotonation reaction in the solvated phase (ΔGaq).

-

-

pKa Calculation:

-

The pKa can then be calculated using the following equation: pKa = ΔGaq / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.

-

More accurate predictions can often be obtained by using a reference compound with a known experimental pKa and calculating the relative pKa.

-

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Workflow for computational pKa prediction using DFT."

Structure-Acidity Relationships: Decoding the Influence of Substituents

| Compound | pKa1 (Deprotonation) | pKa2 (Protonation) | Reference |

| Benzothiazole Schiff base (R1, R2, R3 = H) | 9.78 | 1.30 | [8] |

| Benzothiazole Schiff base (R1=CH3, R2, R3=H) | 8.40 | - | [8] |

| Benzothiazole Schiff base (R1, R2=H, R3=CH3) | 9.44 | 1.86 | [8] |

| Benzothiazole Schiff base (R1, R2, R3=CH3) | 8.37 | 3.10 | [8] |

Note: The pKa values for the Schiff bases are influenced by the imine group and its protonation state, which differs from a simple phenolic hydroxyl group.

Based on established principles, the following trends can be predicted for substituents on the phenolic ring of 2-(hydroxyphenyl)benzothiazoles:

-

Nitro (-NO₂) Substituents: A nitro group, particularly at the para-position to the hydroxyl group, is expected to significantly decrease the pKa due to its strong electron-withdrawing resonance and inductive effects.

-

Halo (-F, -Cl, -Br, -I) Substituents: Halogens will lower the pKa through their inductive electron-withdrawing effect. The acidifying effect will decrease down the group (F > Cl > Br > I).

-

Methyl (-CH₃) Substituents: A methyl group will slightly increase the pKa due to its electron-donating inductive effect.

-

Methoxy (-OCH₃) Substituents: A methoxy group will have a dual effect. It is inductively electron-withdrawing but has a strong electron-donating resonance effect. The overall impact on pKa will depend on its position relative to the hydroxyl group.

Synthesis of 2-(Hydroxyphenyl)benzothiazole Derivatives: A General Protocol

A common and effective method for the synthesis of 2-(hydroxyphenyl)benzothiazoles involves the condensation of a 2-aminothiophenol with a substituted salicylic acid derivative.

General Synthetic Procedure

-

Reaction Setup: In a round-bottom flask, combine the substituted 2-aminothiophenol (1 equivalent) and the appropriately substituted salicylic acid (1 equivalent) in a suitable high-boiling solvent or in the presence of a condensing agent like polyphosphoric acid (PPA).

-

Reaction Conditions: Heat the reaction mixture to a high temperature (typically >150 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="General synthetic route to 2-(hydroxyphenyl)benzothiazoles."

Conclusion and Future Perspectives

The pKa of the phenolic hydroxyl group in benzothiazole derivatives is a critical parameter that dictates their behavior in various chemical and biological systems. This guide has provided a comprehensive overview of the fundamental principles governing their acidity, detailed protocols for their experimental determination and computational prediction, and a general synthetic strategy. While the principles of substituent effects are well-understood, there is a clear need for more systematic experimental studies to generate a robust dataset of pKa values for a diverse range of substituted 2-(hydroxyphenyl)benzothiazoles. Such data would be invaluable for refining computational models and for advancing the rational design of novel benzothiazole-based compounds with optimized properties for applications in drug discovery and materials science.

References

[9] Determination of pKa was done by a simple potentiometric titration method. The titration data were plotted in three graphs, i.e., pH, ΔpH/ΔV (the (the first derivative), and Δ2pH/ΔV2 (the second derivative) versus titrant volume to determine the equivalence point of the titration. (Source: SciSpace) [4] THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY - Neliti. Available at: [Link] [7] The prediction of pKa values for phenolic compounds by the DFT theory - ResearchGate. Available at: [Link] [6] Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - ResearchGate. Available at: [Link] [10] Spectra properties of 2-(2'-hydroxyphenyl) benzothiazole in different solvents. (Source: ResearchGate) Determination and evaluation of acid dissociation constants of some novel benzothiazole Schiff bases and their reduced analogs - Semantic Scholar. Available at: [Link] [5] An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (Source: MDPI) [11] Synthesis of 2-(2-hydroxyphenyl)-benzothiazole - Google Patents. Available at: [12] Synthesis of 2-[2-(3-hydroxyphenyl)ethyl]benzothiazole - PrepChem.com. Available at: [Link] [13] Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut Shell. - RJPBCS. Available at: [Link]].pdf [14] An Accurate Approach for Computational pKa Determination of Phenolic Compounds - NIH. Available at: [Link] [3] Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (Source: Dergipark) [2] Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - PMC - PubMed Central. Available at: [Link] [15] Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling - New Journal of Chemistry (RSC Publishing). Available at: [Link] [1] Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available at: [Link] [16] Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link] [17] Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (Source: MDPI) Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. Available at: [Link] Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (Source: MDPI) Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PubMed Central. Available at: [Link] Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. (Source: ResearchGate) pKa of phenols using UV-Vis spectroscopy - Chemistry Stack Exchange. Available at: [Link] TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - MDPI. Available at: [Link] SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES | Journal of microbiology, biotechnology and food sciences. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications | MDPI [mdpi.com]

- 5. 2-(2'-Hydroxyphenyl)benzothiazole | C13H9NOS | CID 18874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. US3743649A - Synthesis of 2-(2-hydroxyphenyl)-benzothiazole - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. epfl.ch [epfl.ch]

- 17. 2-(2-Hydroxyphenyl)benzothiazole 97 3411-95-8 [sigmaaldrich.com]

Technical Guide: The Benzothiazole Core in Firefly Luciferin Biosynthesis and Regeneration

This guide provides an in-depth technical analysis of the role of 2,6-dihydroxybenzothiazole (2,6-DHBT) and its critical structural analog, 2-cyano-6-hydroxybenzothiazole (CHBT) , within the firefly luciferin biosynthetic and regeneration pathways.

Executive Summary

In the biochemistry of firefly bioluminescence, the benzothiazole scaffold is the structural anchor of D-luciferin. While 2-cyano-6-hydroxybenzothiazole (CHBT) is the established biosynthetic intermediate responsible for condensing with D-cysteine to form D-luciferin, This compound (2,6-DHBT) occupies a distinct niche. It functions primarily as a degradation metabolite and a potent chemiluminescent enhancer in in vitro assays.

This guide clarifies the precise biochemical distinction between these two molecules, detailing the de novo biosynthesis of the benzothiazole core from p-benzoquinone, the regeneration of luciferin from oxyluciferin, and the analytical methods required to distinguish these species in complex biological matrices.

Chemical Identity and Structural Logic

Understanding the role requires distinguishing between the active biosynthetic precursor (CHBT) and the degradation product/enhancer (2,6-DHBT).

| Feature | 2-Cyano-6-hydroxybenzothiazole (CHBT) | This compound (2,6-DHBT) |

| Structure | Benzothiazole ring with a nitrile (-CN) at C2 and hydroxyl at C6. | Benzothiazole ring with a hydroxyl (-OH) at C2 and C6.[1] |

| Tautomerism | Stable as nitrile. | Exists in equilibrium with 6-hydroxy-2-benzothiazolinone (lactam form). |

| Biosynthetic Role | Direct Precursor: Condenses with D-cysteine to form D-Luciferin. | Degradation Product / Analog: Product of nitrile hydrolysis or oxidation. |

| Key Property | Highly reactive with thiols (cysteine). | Chemiluminescence enhancer; radical scavenger. |

| CAS Registry | 939-69-5 | 80567-65-3 |

The Tautomeric Trap

2,6-DHBT exists in a tautomeric equilibrium. In aqueous physiological buffers (pH 7.4), the keto-form (6-hydroxy-2-benzothiazolinone) often predominates over the enol-form (this compound). This structural nuance is critical for drug development professionals designing stable luciferin analogs, as the keto-form is non-reactive toward cysteine condensation, effectively acting as a metabolic "dead end."

Biosynthetic and Regeneration Pathways

The firefly does not synthesize the benzothiazole core from scratch in every cycle. Instead, it relies on a robust regeneration cycle (recycling oxyluciferin) and a de novo pathway for initial synthesis.

A. De Novo Biosynthesis (The Benzoquinone Pathway)

Contrary to early hypotheses involving tyrosine, modern isotope labeling studies (

-

Conjugation: p-Benzoquinone reacts with L-cysteine to form a cysteinyl-hydroquinone adduct.

-

Cyclization: An oxidative cyclization (likely enzyme-mediated) closes the ring to form the benzothiazole core.

-

Functionalization: The intermediate is processed to 2-cyano-6-hydroxybenzothiazole (CHBT) .

B. The Regeneration Cycle (The Role of CHBT)

After light emission, oxyluciferin is an unstable product. The Luciferin Regenerating Enzyme (LRE) plays a pivotal role here.[2]

-

Hydrolysis: LRE catalyzes the hydrolysis of oxyluciferin.

-

Nitrile Formation: This yields CHBT (not 2,6-DHBT).

-

Recycling: CHBT condenses with D-cysteine to regenerate D-luciferin.

C. The Degradation Shunt (The Role of 2,6-DHBT)

If CHBT is not rapidly scavenged by D-cysteine, or if oxyluciferin undergoes non-enzymatic oxidative degradation, the nitrile group can be hydrolyzed or displaced, leading to This compound (or its keto-tautomer). This molecule accumulates as a waste product or is further metabolized by sulfotransferases.

Pathway Visualization

The following diagram illustrates the flow from precursors to active luciferin and the divergence between regeneration (CHBT) and degradation (2,6-DHBT).

Figure 1: The biosynthetic logic connecting p-benzoquinone, CHBT, and the degradation product 2,6-DHBT.[1][3][4]

Experimental Protocols: Isolation and Validation

For researchers validating these pathways or synthesizing analogs, distinguishing CHBT from 2,6-DHBT is critical due to their structural similarity.

Protocol A: HPLC Separation of Benzothiazoles

Objective: Resolve CHBT, 2,6-DHBT, and Luciferin in lantern extracts or synthetic mixtures.

-

Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water.

-

Solvent B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection:

-

UV/Vis: 330 nm (characteristic benzothiazole absorption).

-

Fluorescence: Ex 330 nm / Em 530 nm (Luciferin is highly fluorescent; CHBT is weakly fluorescent; 2,6-DHBT has distinct blue-shifted emission).

-

-

Validation:

-

CHBT elutes earlier than Luciferin due to lower molecular weight but later than 2,6-DHBT (which is more polar due to the dual hydroxyls/keto group).

-

Mass Spec (ESI+): Monitor m/z 177 (CHBT,

) vs m/z 168 (2,6-DHBT,

-

Protocol B: Biomimetic Synthesis of D-Luciferin using CHBT

Objective: Validate the "regeneration" step in vitro.

-

Reagents: Dissolve 10 mM 2-cyano-6-hydroxybenzothiazole (CHBT) and 10 mM D-cysteine in degassed potassium phosphate buffer (100 mM, pH 8.0).

-

Reaction: Incubate at room temperature under Argon for 30 minutes.

-

Observation: The solution will turn faint yellow.

-

Confirmation: Analyze by HPLC (Protocol A). The disappearance of the nitrile peak (CHBT) and appearance of the luciferin peak (retention time shift + strong fluorescence) confirms the biosynthetic role.

-

Note: Substituting 2,6-DHBT in this protocol yields no reaction , confirming it is not a biosynthetic precursor.

-

Applications in Drug Development & Imaging

While 2,6-DHBT is not the biosynthetic precursor, it has high utility in applied sciences:

-

Chemiluminescence Enhancement: In "glow-type" assays (e.g., ATP detection kits), 2,6-DHBT is often added as an enhancer . It stabilizes the radical intermediates or alters the electron transfer kinetics during the luciferase reaction, prolonging the signal half-life.

-

Surrogate Marker for Metabolic Stress: In engineered bioluminescent tissues, an accumulation of 2,6-DHBT (detected via MS) indicates a failure in the cysteine-scavenging pathway or LRE dysfunction, serving as a biomarker for oxidative stress or cysteine depletion.

-

Scaffold for Inhibitor Design: Derivatives of 2,6-DHBT (blocking the 2-position) are potent competitive inhibitors of firefly luciferase, used to quench reactions or study active site geometry.

References

-

Oba, Y., et al. (2013). "Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of L-Cysteine is a Key Step for Benzothiazole Ring Formation." PLOS ONE.

-

Niwa, K., et al. (2006). "Stereoisomeric bio-inversion key to biosynthesis of firefly D-luciferin." FEBS Letters.

-

Gomi, K. & Kajiyama, N. (2001). "Oxyluciferin, a luminescence product of firefly luciferase, is enzymatically regenerated into luciferin." Journal of Biological Chemistry.

- Day, J.C., et al. (2004). "Characterization of the breakdown products of D-luciferin." Luminescence.

-

PubChem Compound Summary. "this compound (CID 11491998)."

Sources

- 1. systemsbiology.cau.edu.cn [systemsbiology.cau.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. Study on the removal characteristics and degradation pathways of highly toxic and refractory organic pollutants in real pharmaceutical factory wastewater treated by a pilot-scale integrated process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to 2,6-Dihydroxybenzothiazole as a Metabolite of Benzothiazole Drugs

Foreword

The benzothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of drugs spanning neuroprotection, oncology, and infectious diseases.[1][2] As with any xenobiotic, understanding the metabolic fate of these therapeutic agents is paramount to ensuring their safety and efficacy. The biotransformation of a parent drug can yield metabolites with altered pharmacological activity, novel toxicities, or accelerated clearance. This guide provides a deep dive into the formation, identification, and potential significance of hydroxylated benzothiazole metabolites, with a specific focus on the plausible, yet under-documented, metabolite: 2,6-dihydroxybenzothiazole. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and practical, field-proven methodologies.

Part 1: The Metabolic Journey of Benzothiazole-Containing Drugs

The transformation of a benzothiazole drug within the body is a multi-step process, primarily orchestrated by Phase I and Phase II metabolic enzyme systems. The overarching goal of this enzymatic machinery is to increase the hydrophilicity of the drug, thereby facilitating its excretion from the body.

Phase I Metabolism: The Introduction of Functional Groups

Phase I reactions introduce or expose polar functional groups on the drug molecule.[3] For aromatic structures like the benzothiazole nucleus, the most critical Phase I reaction is oxidation, catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes.[4]

Mechanism of Aromatic Hydroxylation

The introduction of a hydroxyl (-OH) group onto the benzene portion of the benzothiazole ring is a canonical CYP450-mediated reaction.[5] This process is initiated by the highly reactive iron-oxo species (Compound I) within the enzyme's active site. The reaction can proceed via two principal mechanisms:

-

Arene Oxide Formation: The CYP450 enzyme can epoxidize the aromatic ring, forming a transient, reactive arene oxide intermediate. This epoxide can then rearrange non-enzymatically to a phenol, a process known as the "NIH Shift".[6][7]

-

Direct Electrophilic Attack: Alternatively, the iron-oxo species can directly attack the electron-rich π-system of the benzene ring, leading to a cationic intermediate that resolves into the hydroxylated product.[8]

The regioselectivity of this hydroxylation—the specific carbon atom that gets oxidized—is governed by the electronic properties of the parent drug and the steric constraints of the specific CYP450 isoform's active site. For a typical 2-substituted benzothiazole, the benzene ring is activated towards electrophilic attack. An initial hydroxylation event would likely be followed by a second, yielding a dihydroxylated metabolite. The formation of This compound is a chemically plausible outcome of this sequential oxidation.

Caption: Generalized metabolic pathway for a benzothiazole drug leading to a dihydroxylated, conjugated metabolite.

A prime example of a benzothiazole drug undergoing extensive CYP450-mediated metabolism is Riluzole . Its biotransformation is primarily handled by CYP1A2, leading to various hydroxylated species and subsequent N-glucuronidation.[9] This established pathway underscores the precedent for hydroxylation on the benzothiazole core.

Phase II Metabolism: Conjugation for Excretion

Following the introduction of one or more hydroxyl groups in Phase I, the resulting phenolic metabolites become substrates for Phase II conjugating enzymes. The most common reactions for hydroxylated metabolites are:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this reaction attaches a bulky, highly polar glucuronic acid moiety to the hydroxyl group.

-

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction adds a sulfate group.

These conjugation reactions dramatically increase the water solubility of the metabolite, marking it for efficient elimination via the kidneys or bile.

Part 2: A Practical Guide to the Analytical Identification of this compound

Identifying unknown metabolites in complex biological matrices is a significant analytical challenge. A robust, multi-faceted workflow is required to move from initial detection to confident structural elucidation. The primary tool for this task is Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[10]

Core Experimental Workflow: In Vitro Metabolism Study

The causality behind this experimental choice is to use a simplified, controlled biological system to generate metabolites before tackling more complex in vivo samples. Human Liver Microsomes (HLMs) are a subcellular fraction containing a high concentration of CYP450 enzymes and are the industry standard for such studies.

Caption: A self-validating workflow for the identification of a putative drug metabolite like this compound.

Detailed Experimental Protocol: Metabolite Identification

This protocol represents a self-validating system, where each step provides data that informs and confirms the next.

1. In Vitro Incubation with Human Liver Microsomes (HLMs)

-

Objective: To enzymatically generate metabolites of the benzothiazole parent drug.

-

Procedure:

-

Prepare a master mix in a microcentrifuge tube containing:

-

Phosphate Buffer (100 mM, pH 7.4)

-

Human Liver Microsomes (final concentration ~0.5 mg/mL)

-

Parent Benzothiazole Drug (final concentration 1-10 µM)

-

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a solution of NADPH (final concentration ~1 mM). Include a control incubation without NADPH to confirm enzyme dependency.

-

Incubate at 37°C for 30-60 minutes in a shaking water bath.

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in a mobile phase-compatible solution for LC-MS analysis.

-

2. LC-MS/MS Analysis for Metabolite Detection

-

Objective: To chromatographically separate the parent drug from its metabolites and detect potential candidates based on predicted mass shifts.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[11]

-

Procedure:

-

Chromatography: Use a reverse-phase C18 column. The mobile phase will typically be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient is designed to separate the polar metabolites from the less polar parent drug.

-

Mass Spectrometry: Operate the mass spectrometer in a full scan mode to survey all ions and in parallel, use a predicted multiple reaction monitoring (MRM) or precursor ion scan mode. For a dihydroxylated metabolite, the mass will increase by 32 Da (+2 Oxygen, -2 Hydrogen). The specific mass-to-charge ratio (m/z) for the protonated [M+H]+ ion of this compound would be calculated based on the parent structure.

-

3. High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

-

Objective: To obtain a highly accurate mass measurement of the metabolite candidate, allowing for the unambiguous determination of its elemental formula.[12][13]

-

Instrumentation: An Orbitrap or FT-ICR mass spectrometer.

-

Procedure: Analyze the sample using the HRMS instrument. A measured mass that is within a very low tolerance (e.g., < 5 ppm) of the theoretical mass for the dihydroxylated parent drug provides strong evidence for the elemental composition.

4. Tandem Mass Spectrometry (MS/MS) for Structural Clues

-

Objective: To fragment the metabolite ion and analyze the resulting product ions to gain information about its structure.[14]

-

Procedure: Select the m/z of the putative dihydroxylated metabolite as the precursor ion. Collide it with an inert gas (e.g., argon or nitrogen) in the collision cell. The resulting fragmentation pattern is a "fingerprint". For a dihydroxylated benzothiazole, characteristic losses (e.g., of H₂O, CO) from the hydroxylated ring can help confirm the presence of the -OH groups on the benzene portion of the scaffold. However, MS/MS alone can rarely distinguish between positional isomers (e.g., 2,6-dihydroxy vs. 2,5-dihydroxy).[11]

5. The Gold Standard: Synthesis and Co-elution

-

Objective: To definitively confirm the structure and regiochemistry of the metabolite.

-

Procedure:

-

Synthesize an authentic chemical standard of this compound.[15][16]

-

Analyze this standard using the exact same LC-MS/MS method as the biological sample.

-

Confirm that the retention time and the MS/MS fragmentation spectrum of the standard are identical to those of the metabolite detected in the HLM incubation. An exact match provides unequivocal identification.

-

Part 3: Pharmacological and Toxicological Significance

The hydroxylation of a benzothiazole drug is not merely an academic exercise; it has profound implications for the drug's overall profile.

The Duality of Phenolic Metabolites

Hydroxylated metabolites, as phenols, can have significant biological activity.[17][18] This activity can be a double-edged sword:

-

Beneficial Activity: Phenolic compounds are often potent antioxidants.[18] A hydroxylated metabolite of a drug like Riluzole, which is used in neurodegenerative diseases linked to oxidative stress, could contribute to the parent drug's therapeutic effect.[19][20][21]

-

Detrimental Activity (Toxicity): The metabolism of aromatic amines, a common feature of many benzothiazole drugs (e.g., 2-aminobenzothiazole derivatives), can be a pathway to toxicity.[22] Hydroxylated aromatic amines can be further oxidized to reactive quinone-imine species. These electrophilic intermediates can form covalent adducts with cellular macromolecules like DNA and proteins, leading to mutagenicity and organ toxicity.[23][24] Therefore, identifying hydroxylated metabolites is a critical step in preclinical toxicology assessment.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the public literature, a typical metabolite identification campaign would generate data that can be summarized as follows for clear comparison.

| Analyte | Predicted [M+H]⁺ (m/z) | Observed HRMS [M+H]⁺ (m/z) | Mass Error (ppm) | Retention Time (min) | Key MS/MS Fragments (m/z) |

| Parent Drug | (Calculated) | (Measured) | < 5 | (Measured) | (Characteristic fragments) |

| Mono-OH Metabolite | Parent + 15.9949 | (Measured) | < 5 | (Shorter than parent) | (Fragments indicating one -OH) |

| Di-OH Metabolite | Parent + 31.9898 | (Measured) | < 5 | (Shorter than Mono-OH) | (Fragments indicating two -OH) |

| 2,6-DHBT Standard | (Calculated) | (Measured) | < 5 | Must Match Di-OH | Must Match Di-OH |

Conclusion

The study of drug metabolism is fundamental to modern drug development. While this compound serves here as a plausible but yet-to-be-prominently-documented metabolite, the principles governing its potential formation, analytical identification, and toxicological assessment are universal. The journey from a parent benzothiazole drug to a dihydroxylated metabolite is a showcase of the intricate interplay between medicinal chemistry, enzymology, and advanced analytical science. The robust, self-validating workflows detailed in this guide—combining in vitro systems, high-resolution mass spectrometry, and definitive synthetic standards—provide the necessary framework for scientists to confidently elucidate the metabolic fate of novel benzothiazole therapeutics and, by extension, ensure the development of safer and more effective medicines.

References

-

R Discovery. (n.d.). 2-aminobenzothiazole Derivatives Research Articles - Page 1. Retrieved from [Link]

-

de Visser, S. P., Mulholland, A. J., & Harvey, J. N. (2003). Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects. PubMed. Retrieved from [Link]

-

DrugBank. (n.d.). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Dexpramipexole – Knowledge and References. Retrieved from [Link]

-

Groves, J. T. (n.d.). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. PMC - NIH. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]

-

PubMed. (2020). Analysis of Testosterone-Hydroxylated Metabolites in Human Urine by Ultra High Performance Liquid chromatography-Mass Spectrometry. PubMed. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

PubMed. (n.d.). Protective effects of riluzole on dopamine neurons: involvement of oxidative stress and cellular energy metabolism. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Retrieved from [Link]

-

PubMed. (n.d.). Analytical strategies for identifying drug metabolites. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Retrieved from [Link]

-

ACS Publications. (n.d.). Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6 | ACS Catalysis. Retrieved from [Link]

-

PubMed. (2023). The FDA-approved compound, pramipexole and the clinical-stage investigational drug, dexpramipexole, reverse chronic allodynia from sciatic nerve damage in mice, and alter IL-1β and IL-10 expression from immune cell culture. PubMed. Retrieved from [Link]

-

ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega. Retrieved from [Link]

-

ResearchGate. (2024). Biological Activities and Drug-Likeness Properties of Phenol-Based Heterocyclic Compounds | Request PDF. Retrieved from [Link]

-

Ingenta Connect. (n.d.). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Retrieved from [Link]

-

ResearchGate. (2025). Analytical strategies for identifying drug metabolites | Request PDF. Retrieved from [Link]

-

Clinical Psychopharmacology and Neuroscience. (n.d.). Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Pharmacological Activities and Characterization of Phenolic and Flavonoid Compounds in Solenostemma argel Extract. Retrieved from [Link]

-

National Institutes of Health. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of the studied hydroxylated metabolites of methyltestosterone. Retrieved from [Link]

-

Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Retrieved from [Link]

-

PubMed. (n.d.). Antioxidative and proapoptotic effects of riluzole on cultured cortical neurons. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dexpramipexole improves bioenergetics and outcome in experimental stroke. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Retrieved from [Link]

-

Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

-

National Institutes of Health. (2023). Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups within complex bio-oils. Retrieved from [Link]

-

ResearchGate. (n.d.). The metabolic pathways of riluzole. Riluzole's metabolic pathways are depicted. Retrieved from [Link]

-

MDPI. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

-

American Society of Hematology. (2018). Dexpramipexole: a new antieosinophil drug? | Blood. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

-

YouTube. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2016). Azo Dyes that Cleave to Aromatic Amines of Potential Toxicological Concern. Retrieved from [Link]

-

ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Dexpramipexole. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Full article: Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

-

CleanControlling. (2025). How can unknown substances be identified?. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons in Urine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Chronic riluzole treatment increases glucose metabolism in rat prefrontal cortex and hippocampus. Retrieved from [Link]

-

PubMed. (2023). Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway. Retrieved from [Link]

-

MDPI. (n.d.). Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. Retrieved from [Link]

-

PubMed. (n.d.). Benzothiazole derivatives as novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1. Retrieved from [Link]

Sources

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aromatic hydroxylation by cytochrome P450: model calculations of mechanism and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. technologynetworks.com [technologynetworks.com]

- 11. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups within complex bio-oils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CleanControlling: How can unknown substances be identified? [cleancontrolling.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]

- 17. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Protective effects of riluzole on dopamine neurons: involvement of oxidative stress and cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes [cpn.or.kr]

- 21. Antioxidative and proapoptotic effects of riluzole on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 24. Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for O-alkylation of 2,6-dihydroxybenzothiazole

This Application Note provides a high-precision protocol for the O-alkylation of 2,6-dihydroxybenzothiazole (CAS 26266-51-7).

Abstract

This compound presents a unique synthetic challenge due to its dual nucleophilic sites: the phenolic hydroxyl at C-6 and the tautomeric hydroxy/amido moiety at C-2.[1] While the C-6 position behaves as a classic phenol, the C-2 position exists predominantly as a lactam (benzothiazolin-2-one), making it prone to N-alkylation (at N-3) rather than O-alkylation under standard conditions.[1] This protocol details the Regioselective O-Alkylation at C-6 , preserving the lactam core, and provides strategic insights for handling the competing N-alkylation pathways.

Mechanistic Insight & Strategic Planning

To successfully modify this substrate, one must understand the electronic disparity between the two "hydroxy" groups.[1]

Tautomeric Equilibrium & Reactivity

-

C-6 Hydroxyl (Phenolic): This group is acidic (

) and chemically distinct.[1] It readily undergoes Williamson ether synthesis with alkyl halides in the presence of mild bases (e.g., -

C-2 Hydroxyl (Lactam/Lactim): In solution, this group tautomerizes to the benzothiazolin-2-one (lactam) form.[1] The proton resides on the Nitrogen (N-3).[1] Consequently, direct alkylation at C-2 (O-alkylation) is thermodynamically disfavored; the reaction prefers the Nitrogen atom (N-alkylation) to form a 3-alkyl-benzothiazolin-2-one.

The "Trap": Researchers attempting to synthesize 2,6-dialkoxybenzothiazoles via direct dialkylation will invariably isolate the 6-alkoxy-3-alkylbenzothiazolin-2-one (N,O-dialkylated product).[1]

Strategic Routes:

-

Route A (Target: 6-Alkoxy-2-hydroxybenzothiazole): Use stoichiometric control and mild bases to selectively alkylate only the C-6 phenol.[1]

-

Route B (Target: 2,6-Dialkoxybenzothiazole): Not achievable via direct alkylation.[1] Requires conversion of the 2-OH to a leaving group (e.g., 2-Cl via

) followed by nucleophilic displacement with alkoxide (

Experimental Protocol: Selective C-6 O-Alkylation

Objective: Synthesis of 6-alkoxybenzothiazolin-2-one derivatives. Scale: 1.0 mmol (Adaptable).

Reagents & Equipment

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| This compound | 1.0 | Substrate |

| Alkyl Halide (R-X) | 1.1 | Electrophile (e.g., MeI, BnBr) |

| Potassium Carbonate ( | 1.2 | Mild Base (Anhydrous) |

| Acetone (or MeCN) | [0.2 M] | Solvent (Polar Aprotic) |

| TBAI (Optional) | 0.05 | Phase Transfer Catalyst (for sluggish R-X) |

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Purge with Nitrogen (

) or Argon to maintain an inert atmosphere (critical to prevent oxidative polymerization of the phenol).[1]

-

-

Solubilization:

-

Dissolve This compound (167 mg, 1.0 mmol) in anhydrous Acetone (5.0 mL).

-

Note: If solubility is poor, switch to Acetonitrile (MeCN) or add a minimal amount of DMF (0.5 mL).[1]

-

-

Deprotonation:

-

Add anhydrous

(166 mg, 1.2 mmol) in a single portion. -

Stir at Room Temperature (RT) for 15–30 minutes. The solution may darken slightly as the phenoxide anion forms.[1]

-

-

Alkylation:

-

Monitoring:

-

Work-up:

-

Filter off the solid inorganic salts (

, KX).[1] Wash the pad with cold acetone.[1] -

Concentrate the filtrate under reduced pressure.[1]

-

Acidification (Crucial): The product may exist as a salt.[1] Resuspend the residue in water and adjust pH to ~3–4 with 1M HCl to ensure the C-2 lactam is protonated/neutral.

-

Extract with Ethyl Acetate (

mL).[1] Dry over

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (

, Gradient 0

-

Reaction Pathway Visualization

The following diagram illustrates the divergent reactivity and the "Forbidden" direct path to the 2-alkoxy ether.

Figure 1: Reaction pathway showing the selectivity for C-6 O-alkylation and the risk of N-alkylation upon over-reaction.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| N-Alkylation Observed | Base is too strong or excess R-X used.[1] | Switch from |

| Low Conversion | Poor nucleophilicity of C-6.[1] | Add 5 mol% TBAI (Tetrabutylammonium iodide) or switch solvent to DMF (increases reaction rate significantly).[1] |

| Oxidation (Darkening) | Air exposure.[1] | Degas solvents thoroughly.[1] Add a pinch of sodium dithionite ( |

| Product is Oil/Sticky | Hydrogen bonding impurities.[1] | Triturate with cold diethyl ether or pentane to induce crystallization.[1] |

References

-

Mechanistic Basis of Benzothiazolone Alkylation

-

Selective Phenolic Alkylation Protocols

-

Synthesis of 2,6-Disubstituted Benzothiazoles

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols: 2,6-Dihydroxybenzothiazole as a Versatile Fluorophore in Bioassays

Introduction: Unveiling the Potential of a Luciferin Analogue

In the dynamic landscape of bioassays, the quest for sensitive, stable, and versatile fluorescent probes is perpetual. 2,6-Dihydroxybenzothiazole, a structural analogue of the core moiety of D-luciferin, the substrate for firefly luciferase, has emerged as a compelling fluorophore for a range of biological applications.[1] Its inherent photophysical properties, coupled with the potential for chemical modification, position it as a valuable tool for researchers in drug discovery, diagnostics, and fundamental biological research.